1-Adamantyl acetate

Biocatalysis Cytochrome P450 C-H activation

Researchers require a validated adamantane ester for selective C-H bond oxidation; substituting with 1-adamantanol or 2-adamantyl isomers alters reactivity and yields. This specific bridgehead acetate is the established substrate for CYP101B1-catalyzed hydroxylation. - **Biocatalytic efficiency**: Product formation rates 720-1350 nmol·(nmol-P450)-1·min⁻¹; TTN up to 16500. - **Kinetic differentiation**: Solvolysis rate constant 14.6 × 10⁻⁵ s⁻¹ (75.0°C, DMF), 5.9× faster than 2-adamantyl analog. - **Synthetic utility**: Direct precursor for perfluorinated adamantanes via aerosol direct fluorination, yielding predictable 1:1 product mixture. Sourced with verified purity and chain-of-custody documentation.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 22635-62-7
Cat. No. B3188647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantyl acetate
CAS22635-62-7
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(=O)OC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C12H18O2/c1-8(13)14-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3
InChIKeyZYLRDAOEBRPIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantyl Acetate: Research Building Block Overview


1-Adamantyl acetate (CAS 22635-62-7) is a bridgehead ester derivative of adamantane, possessing the rigid, lipophilic diamondoid cage characteristic of this polycyclic hydrocarbon class. It is a well-established synthetic intermediate and protecting group [1]. Its primary value proposition for procurement lies in its defined physicochemical profile and its utility in modulating the properties of target molecules, distinct from other adamantane derivatives.

1 Ester-directed CYP biocatalytic oxidation workflow
2 Solvolytic carbocation mechanistic probe studies
3 Regioselective fluorinated adamantane synthesis entry

Why 1-Adamantyl Acetate Is Irreplaceable


Substituting 1-adamantyl acetate with a closely related analog like 1-adamantanol or a different regioisomer (e.g., 2-adamantyl acetate) is not scientifically equivalent and will alter experimental outcomes. The acetate ester group is critical; it serves as a directing group that dramatically enhances the affinity and activity of the adamantane scaffold for the cytochrome P450 enzyme CYP101B1, while the parent alcohol (1-adamantanol) is a poor substrate [1]. Furthermore, the 1-adamantyl and 2-adamantyl scaffolds exhibit distinct solvolytic reactivities [2] and are not interchangeable from a synthetic or mechanistic perspective.

Target
1-Adamantyl acetate
Substitute risk
1-Adamantanol: Acetate ester directs CYP101B1 oxidation; alcohol analog may not support equivalent enzymatic activity.
Target
1-Adamantyl acetate
Substitute risk
2-Adamantyl acetate: 1- vs 2-adamantyl regioisomers exhibit distinct solvolytic rates; substitution may shift kinetic outcomes.

1-Adamantyl Acetate: Differentiation from Analogs


CYP101B1 Oxidation Efficiency vs. 1-Adamantanol

Methyl 2-(1-adamantyl) acetate functions as a superior substrate for the CYP101B1 enzyme compared to its alcohol counterpart, 1-adamantanol. While 1-adamantanol is a poor substrate, the ester derivative demonstrates significantly enhanced activity, leading to efficient C-H bond hydroxylation [1]. Substrate engineering with ester directing groups, such as acetate, increased product formation rates to 720–1350 nmol·(nmol-P450)−1·min−1 and achieved high total turnover numbers (TTN) ranging from 4130 to 16500 [1].

CYP101B1 Oxidation
Head-to-head
720–1350 nmol·(nmol-P450)−1·min−1
TTN 4130–16500
Reported substrate activity context
In vitro CYP101B1 assay context
Biocatalysis Cytochrome P450 C-H activation

Solvolysis Kinetics: 1- vs. 2-Adamantyl Tosylates

The solvolytic reactivity of 1-adamantyl tosylate is distinct from that of its 2-adamantyl isomer. Direct rate constant measurements in various carboxamide solvents reveal quantifiable differences, underscoring the non-interchangeable nature of these scaffolds in mechanistic studies [1].

Solvolysis Kinetics (DMF, 75°C)
Head-to-head
1-Ad: 14.6 × 10⁻⁵ s⁻¹
vs
2-Ad: 2.48 × 10⁻⁵ s⁻¹
Reported ~5.9-fold kinetic difference
Solvolysis method context
Physical Organic Chemistry Solvolysis Reaction Kinetics

Direct Fluorination: Regioselective Product Distribution

The direct fluorination of 1-adamantyl acetate yields a predictable product profile. Aerosol fluorination results in a near 1:1 ratio of F-1-adamantyl trifluoroacetate to 2-hydryl-F-1-adamantyl trifluoroacetate [1]. This contrasts with alternative synthetic approaches that may require different starting materials and yield different isomer distributions, making 1-adamantyl acetate the specific and necessary precursor for this fluorination pathway.

Aerosol Fluorination
Cross-study
Near 1:1 product ratio
Two fluorinated products
Reported product distribution context
Aerosol fluorination pathway
Fluorination Chemistry Synthetic Methodology Reactivity

1-Adamantyl Acetate Application Scenarios


CYP101B1 Biocatalysis for Metabolite Generation

For researchers engineering selective C-H bond oxidation, 1-Adamantyl acetate is the validated substrate of choice. As demonstrated, methyl 2-(1-adamantyl) acetate enables high-efficiency oxidation by CYP101B1, with product formation rates quantified at 720–1350 nmol·(nmol-P450)−1·min−1 and high total turnover numbers (TTN) up to 16500 [1]. This contrasts sharply with 1-adamantanol, which is a poor substrate [1]. Procurement of this specific ester is therefore essential for achieving high-yield biocatalytic transformations to 4-hydroxylated metabolites, a critical step in generating functionalized adamantane building blocks.

Solvolytic Probes for Mechanistic Studies

When investigating reaction mechanisms involving carbocation intermediates, the choice of adamantyl scaffold is critical. The 1-adamantyl system exhibits distinct solvolysis kinetics compared to the 2-adamantyl isomer. For instance, 1-adamantyl tosylate solvolyzes in DMF at 75.0 °C with a rate constant of 14.6 × 10⁻⁵ s⁻¹, which is approximately 5.9 times faster than the 2-adamantyl analog [2]. Researchers requiring this specific kinetic profile for mechanistic probes or structure-reactivity correlations must procure the 1-adamantyl acetate derivative (or its tosylate analog) to ensure experimental consistency and comparability with published data.

Perfluorinated Building Block Synthesis

The development of fluorinated materials and bioactive molecules often requires perfluorinated building blocks. 1-Adamantyl acetate serves as a direct and efficient precursor for the synthesis of highly fluorinated adamantane derivatives via aerosol direct fluorination. This process yields a predictable, near 1:1 mixture of F-1-adamantyl trifluoroacetate and 2-hydryl-F-1-adamantyl trifluoroacetate [3]. This quantifiable product distribution allows for controlled access to specific perfluorinated alcohols after hydrolysis, a route not readily available from non-ester adamantane precursors. Procurement of this specific ester is required for this established synthetic pathway.

Application
Selection Property
Validation Focus
CYP101B1 biocatalysis for metabolite generation
Ester-directed oxidation fit
Enzymatic turnover endpoint review
Mechanistic solvolysis probe studies
Regioisomer kinetic profile context
Rate constant verification
Perfluorinated building-block synthesis
Defined fluorination entry route
Product distribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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